1-(Naphthalen-2-yloxy)propan-2-ol
CAS No.: 108298-91-5
Cat. No.: VC4167895
Molecular Formula: C13H14O2
Molecular Weight: 202.253
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108298-91-5 |
---|---|
Molecular Formula | C13H14O2 |
Molecular Weight | 202.253 |
IUPAC Name | 1-naphthalen-2-yloxypropan-2-ol |
Standard InChI | InChI=1S/C13H14O2/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3 |
Standard InChI Key | MRFTYQFLBDSZHG-UHFFFAOYSA-N |
SMILES | CC(COC1=CC2=CC=CC=C2C=C1)O |
Introduction
1-(Naphthalen-2-yloxy)propan-2-ol is a chemical compound with the molecular formula C13H14O2 and the CAS number 108298-91-5. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used as a precursor in the synthesis of various organic compounds, including insecticides.
Synthesis and Applications
1-(Naphthalen-2-yloxy)propan-2-ol can be synthesized through various organic reactions. One notable application is in the synthesis of 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol), which is used as an insecticidal agent. This compound acts as an insect growth regulator, inhibiting the life cycle of insects by disrupting their development stages .
Synthesis Steps
-
Starting Materials: Naphthalen-2-ol and propan-2-ol derivatives are typically used.
-
Reaction Conditions: The synthesis often involves etherification reactions under controlled conditions.
-
Product Purification: Techniques like recrystallization are used to purify the final product.
Research Findings and Uses
1-(Naphthalen-2-yloxy)propan-2-ol is primarily used as an intermediate in the synthesis of more complex compounds. Its derivatives have shown potential in agricultural applications, particularly in pest control.
Spectroscopic Analysis
The structure of compounds derived from 1-(Naphthalen-2-yloxy)propan-2-ol can be confirmed using various spectroscopic techniques such as IR, UV, 1H NMR, and 13C NMR .
Safety and Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume